

Application Note: In Vivo Dosing Formulation & Protocol for SGC-CBP30

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Sgccbp30*

Cat. No.: *B13398374*

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Executive Summary & Scientific Rationale

SGC-CBP30 is a potent, selective chemical probe for the bromodomains of CBP (CREBBP) and p300 (EP300).[1][2] While highly effective in vitro, its utility in in vivo murine models is frequently compromised by poor aqueous solubility and rapid precipitation upon contact with physiological buffers.[1]

The Core Challenge: SGC-CBP30 is lipophilic (LogP ~4.9).[1] Standard "DMSO-into-PBS" dilution protocols will result in immediate compound crashing (precipitation), leading to erratic bioavailability, intraperitoneal (IP) irritation, and non-reproducible data.[1]

The Solution: This guide provides two validated formulation systems:

- IP Solution (Solvent-Based): For acute studies requiring rapid systemic exposure.[1] Uses a co-solvent system (DMSO/PEG300/Tween 80) to maintain solubility.[1][3][4]
- Oral Suspension (PO): For chronic dosing regimens where vehicle toxicity must be minimized.[1] Uses a suspending agent (CMC-Na) to create a homogeneous dispersion.[1][4]

Physicochemical Profile

Property	Value	Implication for Formulation
MW	509.0 g/mol	Moderate molecular weight.[1]
LogP	-4.89	Highly lipophilic; practically insoluble in water.[1]
Solubility (DMSO)	~50 mg/mL (98 mM)	Excellent stock solvent.[1]
Solubility (Water)	< 1 mg/mL	DO NOT dilute directly into saline/PBS.[1]
Stability	High in solid state	Solutions should be prepared fresh daily.[1]

Protocol A: Intraperitoneal (IP) Formulation (Solution)

Best For: Acute efficacy studies (e.g., Sepsis models, short-term cancer xenografts).[1] Target

Concentration: 2.0 mg/mL (allows 10 mL/kg dosing for a 20 mg/kg dose).[1] Vehicle

Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O.[1]

Reagents Required[1][3][4][5]

- SGC-CBP30 (Solid powder)[1][5]
- DMSO (Anhydrous, Cell culture grade)[1]
- PEG300 (Polyethylene glycol 300)[1]
- Tween 80 (Polysorbate 80)[1]
- ddH₂O (Sterile water; do not use Saline/PBS initially)[1]

Step-by-Step Workflow

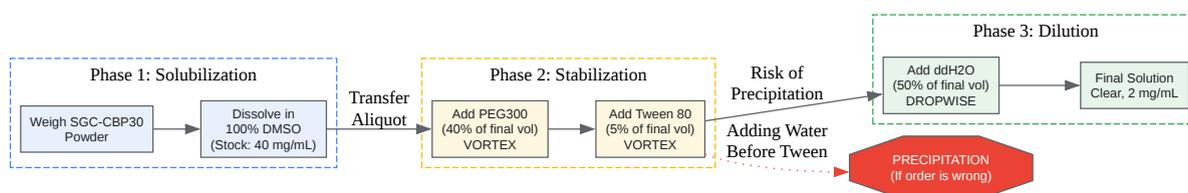
Note: The order of addition is critical. Deviating will cause precipitation.[1]

- Stock Preparation: Dissolve SGC-CBP30 powder in 100% DMSO to create a 40 mg/mL Stock Solution. Vortex until completely clear.^[1]
- Solvent 1 (PEG300): Add the required volume of PEG300 to the DMSO stock.^[1] Vortex vigorously. The solution should remain clear.
- Solvent 2 (Tween 80): Add the required volume of Tween 80.^{[1][4]} Vortex. The solution will become viscous but must remain clear.^[1]
- Aqueous Phase: Slowly add ddH₂O dropwise while vortexing.
 - Critical: Do not use PBS or Saline here; the salt ions can induce crashing (salting out).^[1]

Example Calculation: Preparing 1.0 mL of Working Solution (2 mg/mL)

Step	Component	Volume	Final %	Action
1	SGC-CBP30 Stock (40 mg/mL in DMSO)	50 µL	5%	Add to tube first. ^[1]
2	PEG300	400 µL	40%	Add & Vortex.
3	Tween 80	50 µL	5%	Add & Vortex.
4	Sterile ddH ₂ O	500 µL	50%	Add slowly & Vortex. ^[1]
Total	1000 µL	Final Conc: 2 mg/mL		

Visualization of Workflow (IP Route)



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Caption: Critical path for IP formulation. Adding water before the surfactant (Tween 80) and co-solvent (PEG300) stabilizes the drug will result in irreversible precipitation.

Protocol B: Oral Gavage (PO) Formulation (Suspension)[1]

Best For: Chronic/Long-term studies (14+ days) or when IP vehicle toxicity is a concern.[1]

Target Concentration: 5.0 mg/mL.[1][4] Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) + 0.1% Tween 80 in water.[1]

Rationale

Since SGC-CBP30 has low solubility, forcing it into solution with high DMSO/PEG concentrations for weeks can cause vehicle-induced weight loss or peritonitis.[1] A suspension allows the drug to dissolve slowly in the GI tract.

Step-by-Step Workflow

- Vehicle Prep: Dissolve 0.5g CMC-Na in 100 mL warm sterile water. Allow to hydrate overnight to ensure no clumps.[1] Add 100 μ L Tween 80.[1]
- Drug Prep: Weigh the required amount of SGC-CBP30 powder.
- Trituration: Place powder in a mortar. Add a few drops of the Vehicle.[1] Grind with a pestle to wet the powder and break up aggregates (creates a smooth paste).[1]

- Dilution: Gradually add the rest of the vehicle while mixing to form a homogeneous suspension.
- Administration: Vortex immediately before drawing into the gavage needle to ensure uniform dosing.

Dosing Guidelines & Experimental Design

Validated Dosing Regimens (Literature Based)

Model	Route	Dose	Frequency	Duration	Reference
Sepsis (LPS-induced)	IP	19.3 mg/kg*	Single Dose	30 min post-LPS	[Bi et al., 2021]
Pulmonary Fibrosis	PO	25 mg/kg	Daily (QD)	14 Days	[Tao et al., 2018]
Th17 Inflammation	IP	20 mg/kg	Daily (QD)	7-10 Days	[Hammitzsch et al., 2015]

*Note on 19.3 mg/kg: This specific value likely stems from a molar calculation (approx. 38 $\mu\text{mol/kg}$).^[1] For general experimental design, 20 mg/kg is the accepted standard effective dose.^[1]

Volume Limits (Mouse)

- IP Injection: Max 10 mL/kg (e.g., 200 μL for a 20g mouse).^[1]
- Oral Gavage: Max 10 mL/kg.^{[1][6]}

QC & Troubleshooting

Self-Validation Checklist:

- Visual Inspection (IP): Hold the tube up to a light source.^[1] Is it perfectly clear? If it looks "cloudy" or "milky," the drug has crashed.^[1] Do not inject.
 - Fix: Mild sonication (water bath, 37°C) for 5-10 mins may redissolve minor precipitates.^[1] If not, discard.

- pH Check: Ensure the final formulation is near neutral (pH 6-8). Highly acidic/basic vehicles cause peritonitis.[1]
- Tolerance Test: Before the main cohort, inject 2-3 mice with the Vehicle Only (5% DMSO/40% PEG/5% Tween/50% Water) to ensure they tolerate the solvent load.[1]

References

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